1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is a sulfonamide-functionalized piperazine derivative characterized by a 3,5-dimethylisoxazole moiety linked via a sulfonyl group to the piperazine ring. The 3,5-dimethylisoxazole group imparts unique electronic and steric properties, influencing solubility, bioavailability, and binding interactions .
Propriétés
IUPAC Name |
3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJAOWJMHUHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427898 | |
| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-52-6 | |
| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine typically involves the reaction of 3,5-dimethylisoxazole with piperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to facilitate the formation of the sulfonyl-piperazine linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Anti-Cancer Research
The compound has been extensively studied for its anti-cancer properties. Several research efforts have focused on its incorporation into larger molecular frameworks to enhance its efficacy:
- BRD4 Inhibitors : Studies have demonstrated that derivatives of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine exhibit potent activity as BRD4 inhibitors. These inhibitors are crucial in targeting various cancers by disrupting the transcriptional processes that drive tumor growth.
- Phthalimide Derivatives : Research has evaluated piperazine-based phthalimide derivatives for their effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA) and other cancer types, showcasing the compound's versatility in developing anti-cancer agents.
- Thiazole Derivatives : The potential of di- and trifunctional substituted 1,3-thiazoles, some containing the target moiety, has also been explored as anticancer agents, indicating a broad spectrum of activity against different cancer cell lines.
Anti-Inflammatory and Analgesic Properties
Research has indicated that this compound can be integrated into novel benzodifuranyl derivatives. These derivatives have shown promising results in anti-inflammatory and analgesic assays, suggesting that the compound may play a role in pain management and inflammation reduction.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes:
- 15-Lipoxygenase (15-LO) Inhibitors : Studies have synthesized several derivatives containing this compound aimed at inhibiting 15-lipoxygenase. This enzyme is involved in inflammatory processes and could be a target for treating related disorders.
Chemical Reactivity and Synthesis
The unique molecular structure of this compound influences its chemical reactivity. Various synthetic routes have been developed to create this compound and its derivatives, which may exhibit diverse biological activities.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, here is a comparative table highlighting similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Isoquinolinesulfonyl)piperazine | Isoquinoline moiety | Known for anti-tubercular activity |
| 3-(Sulfonyl)piperidine | Piperidine instead of piperazine | Simpler structure with less complexity |
| 1-(3,5-Dimethylisoxazol-4-yl)thiazole | Thiazole instead of piperazine | Different heterocyclic base affecting activity |
This table illustrates the structural uniqueness of this compound while underscoring its potential versatility in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The isoxazole moiety may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzymatic activity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Key Structural Features :
- Sulfonyl Linkage : Enhances stability and hydrogen-bonding capacity.
- 3,5-Dimethylisoxazole : Contributes to lipophilicity and π-π stacking interactions.
- Piperazine Ring : Provides conformational flexibility for receptor binding .
Comparison with Structurally Similar Compounds
Substituted Phenylsulfonyl Piperazines
Compounds like 1-(4-methoxyphenyl)sulfonylpiperazine (3a) and 1-(4-fluorophenyl)sulfonylpiperazine (3b) () share the sulfonyl-piperazine core but differ in aryl substituents:
- Electronic Effects : Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing receptor affinity in some cases.
- Biological Activity : Phenylsulfonyl derivatives show moderate antibacterial activity (e.g., MIC = 8–32 µg/mL against S. aureus), whereas the 3,5-dimethylisoxazole analog may exhibit improved CNS penetration due to higher lipophilicity .
*Inferred from structural analogs in .
Piperazine Derivatives with Heterocyclic Sulfonyl Groups
- Molecular weight = 272.35.
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine (): Bulky substituents reduce solubility but enhance selectivity for specific receptors (e.g., serotonin 5-HT2A).
Pharmacologically Active Analogs
- Buspirone Metabolites (): Piperazine derivatives like 1-(2-pyrimidinyl)piperazine show α1-adrenoceptor intrinsic efficacy, while the 3,5-dimethylisoxazole analog may lack this activity due to steric hindrance.
- Serotonin Receptor Ligands (): 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas the 3,5-dimethylisoxazole variant’s selectivity remains uncharacterized .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,5-dimethylisoxazole group increases logP compared to phenylsulfonyl analogs, favoring blood-brain barrier penetration .
- Solubility : Sulfonyl-piperazines generally show moderate aqueous solubility (~1–10 mg/mL), but the isoxazole ring may reduce it further.
- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, but the sulfonyl group may slow hepatic metabolism .
Activité Biologique
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, central nervous system (CNS) effects, and other pharmacological properties.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups—specifically the isoxazole and sulfonamide—suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of piperazine often exhibit significant activity against bacterial and fungal strains. The presence of the sulfonyl group in this compound enhances its potential as an antimicrobial agent. Studies have shown that compounds with similar structures demonstrate effective inhibition against various pathogens .
Central Nervous System Activity
The piperazine structure is known for its CNS activity, which can manifest as anxiolytic or antidepressant effects. Compounds similar to this compound have been investigated for their potential in treating mood disorders and anxiety-related conditions .
Case Studies
- Anticonvulsant Activity : A study involving piperazine derivatives showed promising anticonvulsant effects in animal models. The compounds were tested using the maximal electroshock seizure (MES) model, highlighting their potential therapeutic applications in epilepsy .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the piperazine and isoxazole components influence biological activity. For instance, variations in the substituents on the isoxazole ring have been correlated with changes in antimicrobial efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 3-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide | Piperazine ring | Antidepressant | Lacks isoxazole structure |
| 4-(3,5-Dimethylisoxazol-4-yl)piperidine | Isoxazole and piperidine | Antimicrobial | No pyridine component |
| N-(4-(Pyridin-2-yl)phenyl)acetamide | Phenyl and pyridine | Anticancer | Simpler structure without piperazine |
This table illustrates how the unique combination of structural elements in this compound may enhance its pharmacological profile compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine?
The compound is typically synthesized via sulfonylation of piperazine derivatives. A standard method involves reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., DIPEA or triethylamine) to neutralize HCl byproducts. Purification is achieved through recrystallization or column chromatography. Monitoring reaction progress via TLC or HPLC ensures optimal yields .
Q. What safety precautions are critical when handling this compound?
Safety data for structurally similar sulfonated piperazines indicate risks of skin/eye irritation (Category 2 hazards). Use PPE including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste protocols .
Q. How is the compound characterized for purity and structural confirmation?
Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns on the piperazine and isoxazole rings.
- HPLC with UV detection (λ = 254 nm) for purity assessment (>98%).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 274.08 g/mol).
- X-ray crystallography (if crystalline) for absolute configuration analysis, as demonstrated in related piperazine sulfonates .
Q. What solvents and conditions optimize its stability during storage?
The compound is stable in inert atmospheres (N₂/Ar) and anhydrous solvents like DCM or acetonitrile. Avoid prolonged exposure to moisture, heat (>40°C), or strong acids/bases, which may hydrolyze the sulfonyl group or degrade the isoxazole ring .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonyl group be elucidated?
Mechanistic studies employ DFT calculations to map electrophilic attack sites on the sulfonyl group. Isotopic labeling (e.g., ³⁵S) or kinetic experiments (e.g., monitoring pH-dependent hydrolysis) can clarify nucleophilic substitution pathways. Comparative studies with analogs (e.g., methylsulfonyl vs. phenylsulfonyl) reveal steric/electronic effects .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in reported bioactivity (e.g., antifungal vs. antitumor effects) may arise from assay conditions (e.g., cell line variability) or impurities. Validate findings via:
- Dose-response curves to confirm EC₅₀/IC₅₀ consistency.
- Metabolic stability assays (e.g., liver microsomes) to rule out false positives from degradation products.
- Co-crystallization with target enzymes (e.g., tyrosine kinases) to confirm binding modes .
Q. How does the compound’s conformation impact receptor binding?
X-ray structures of related piperazine sulfonates show the piperazine ring adopts a chair conformation , with the sulfonyl group positioned axially or equatorial depending on substituents. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 5-HT receptors by analyzing steric clashes and hydrogen bonds (e.g., sulfonyl oxygen interactions with Lys residues) .
Q. What advanced analytical methods quantify trace impurities?
Q. How can computational models predict its ADMET properties?
Tools like SwissADME or ADMET Predictor™ estimate:
- LogP (predicted ~1.2) for membrane permeability.
- CYP450 inhibition risks (e.g., CYP3A4 interactions).
- Aqueous solubility (e.g., ~0.5 mg/mL at pH 7.4) to guide in vivo dosing. Validate with experimental solubility assays in PBS or simulated gastric fluid .
Q. What methodologies optimize its selectivity in kinase inhibition assays?
Use kinome-wide profiling (e.g., KINOMEscan®) to identify off-target effects. Structure-activity relationship (SAR) studies modify the isoxazole’s methyl groups or piperazine’s substituents to enhance selectivity. Competitive binding assays (e.g., SPR) quantify dissociation constants (Kd) against prioritized kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
